Ethyl 2-acetamido-5-methylbenzoate
Description
Ethyl 2-acetamido-5-methylbenzoate is an aromatic ester featuring an acetamido (-NHCOCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the benzoate ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, where the acetamido group often facilitates hydrogen bonding with biological targets.
Properties
CAS No. |
63243-79-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-methylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-8(2)5-6-11(10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
RNKSQLLCRNVATF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-acetamido-5-methylbenzoate typically involves the esterification of 2-acetamido-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-acetamido-5-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2-acetamido-5-methylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically carboxylic acids, alcohols, and amides.
Scientific Research Applications
Ethyl 2-acetamido-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester group
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of its corresponding acid and alcohol . The pathways involved in these reactions are typically those associated with ester metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Chlorine vs.
- Positional Isomerism : Shifting the acetamido group from position 2 (target) to 4 () alters electronic distribution, affecting hydrogen-bonding capacity and steric interactions.
- Methoxy/Hydroxy Groups : Methoxy () and hydroxy () substituents introduce electron-donating or hydrogen-bonding effects, influencing solubility and stability.
Physical and Chemical Properties
- Solubility: The methyl group in the target compound enhances lipophilicity compared to chloro analogs (e.g., ), favoring solubility in non-polar solvents. Methoxy-containing analogs () exhibit higher polarity, increasing water solubility.
- Melting Points :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
